3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]thiophene-2-carboxamide
Description
3-[(4-Ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a sulfamoyl group substituted with 4-ethoxyphenyl and methyl moieties, as well as a 4-ethoxyphenylmethyl carboxamide side chain. Its molecular formula is C₂₃H₂₆N₂O₄S₂, with a molecular weight of 458.6 g/mol .
Properties
Molecular Formula |
C23H26N2O5S2 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H26N2O5S2/c1-4-29-19-10-6-17(7-11-19)16-24-23(26)22-21(14-15-31-22)32(27,28)25(3)18-8-12-20(13-9-18)30-5-2/h6-15H,4-5,16H2,1-3H3,(H,24,26) |
InChI Key |
JGEMZOHGBNRONK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]thiophene-2-carboxamide typically involves multiple stepsReaction conditions may include the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions while maintaining stringent quality control measures to produce the compound in large quantities.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Thiophene Carboxamides
Key Comparative Insights:
Substituent Effects on Bioactivity: The dual ethoxy groups in the target compound likely improve lipophilicity compared to chlorinated analogs (e.g., ), which may enhance blood-brain barrier penetration.
Synthesis and Purity :
- Compounds with methoxy or ethoxy groups (e.g., ) often require multi-step purifications (e.g., silica gel chromatography) due to their hydrophobic nature, whereas chlorinated derivatives may crystallize more readily .
The 3,4-dimethoxyphenyl variant shows higher aqueous solubility, making it a candidate for oral formulations.
Biological Activity
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and mechanisms of action, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C22H24N2O5S2
- Molecular Weight : 460.6 g/mol
The presence of the thiophene ring combined with various functional groups contributes to its unique biological properties.
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. It is believed to modulate cellular signaling pathways, influencing processes such as apoptosis, inflammation, and oxidative stress response.
Biological Activities
Recent studies have highlighted several key biological activities of this compound:
- Anticancer Activity
-
Anti-inflammatory Properties
- Research indicates that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
- Antioxidant Effects
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, this compound was found to induce apoptosis through both intrinsic and extrinsic pathways. The study reported enhanced apoptosis markers such as caspase activation and PARP cleavage in treated cells compared to controls.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 12.7 | Apoptosis induction |
| K562 | 9.5 | Caspase activation |
Case Study 2: Anti-inflammatory Activity
A separate study evaluated the compound's effects on inflammatory markers in a murine model of arthritis. Treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound | 80 | 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
